molecular formula C17H21N3O3 B2853929 N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2361873-77-8

N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2853929
CAS No.: 2361873-77-8
M. Wt: 315.373
InChI Key: HRLXQYSZYQKJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied in depth.

Mechanism of Action

N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It does so by binding to the active site of these enzymes, thereby preventing their normal function. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase and butyrylcholinesterase, induction of apoptosis in cancer cells, and modulation of the immune system. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide in lab experiments include its high purity, stability, and reproducibility. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide, including the development of novel anticancer agents based on its structure, the synthesis of new materials using this compound as a building block, and the study of its potential applications in neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.

Synthesis Methods

N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide can be synthesized using a specific method that involves the reaction of 5-oxo-2-phenylpiperazine-1-carboxylic acid with ethyl chloroformate and 2-amino-3-butenenitrile. The resulting product is then treated with propionic anhydride to obtain this compound in high yield. This method has been optimized to produce this compound with high purity and is suitable for large-scale production.

Scientific Research Applications

N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes. In materials science, this compound has been used as a building block to synthesize novel materials with unique properties.

Properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-16(22)19(4-2)12-17(23)20-11-15(21)18-10-14(20)13-8-6-5-7-9-13/h3,5-9,14H,1,4,10-12H2,2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLXQYSZYQKJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC(=O)NCC1C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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